molecular formula C21H21N7O2 B2453372 2-[5-amino-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 893305-93-6

2-[5-amino-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No. B2453372
CAS RN: 893305-93-6
M. Wt: 403.446
InChI Key: IXDDXMXJCJIQHI-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an oxadiazole ring, a triazole ring, and an acetamide group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The compound’s structure is likely to be planar due to the presence of the oxadiazole and triazole rings. These rings are also likely to contribute to the compound’s stability .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact arrangement of its atoms and the presence of any additional functional groups .

Scientific Research Applications

Energetic Materials

The combination of 1,3,4-oxadiazole and 1,2,5-oxadiazole rings in this compound has led to its investigation as an energetic material. Specifically, 3-Nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan monohydrate (2·H2O) , derived from this compound, exhibits good thermal stability and acceptable sensitivity values. Detonation performance calculations suggest that some derivatives of this compound are comparable to RDX (Research Department Explosive), a well-known explosive material .

Complex 3D Networks

The compound forms complex 3D networks due to extensive hydrogen bonding interactions between cations and anions. These interactions contribute significantly to its high density, insensitivity, and thermal stability. This property makes it suitable for applications where robust materials are required .

Insensitive Energetic Materials

Several derivatives of this compound exhibit low impact and friction sensitivity, making them attractive as environmentally friendly and new-generation insensitive energetic materials. These materials can find use in various fields, including propellants and pyrotechnics .

Organic Synthesis Intermediates

1,3,5-Tris(4-aminophenyl)benzene: , a related compound, serves as an organic synthesis intermediate and a pharmaceutical intermediate. Researchers utilize it in laboratory R&D processes and chemical synthesis for medicinal purposes .

Tetrazine Fragments

The compound’s alkynyl products have been employed as intermediates for the synthesis of dialkyl-tetrazines. This novel approach allows the preparation of unnatural amino acids bearing alkynyl- and alkyl-1,2,4,5-tetrazine fragments .

Medicinal Chemistry

While specific applications in medicinal chemistry are still under exploration, the compound’s unique structure may offer opportunities for drug design and development. Researchers are investigating its potential as a scaffold for novel pharmaceutical compounds.

Safety and Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound. This could include investigating its biological activity, stability, and reactivity .

properties

IUPAC Name

2-[5-amino-4-(3-phenyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O2/c1-3-14-11-7-8-13(2)17(14)23-16(29)12-28-19(22)18(25-27-28)21-24-20(26-30-21)15-9-5-4-6-10-15/h4-11H,3,12,22H2,1-2H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDDXMXJCJIQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-amino-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide

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